Chemical structure and properties of 1-(2-cyclohexylethyl)-1H-benzimidazole
Chemical structure and properties of 1-(2-cyclohexylethyl)-1H-benzimidazole
This guide provides an in-depth technical analysis of 1-(2-cyclohexylethyl)-1H-benzimidazole , a specialized N-substituted heterocyclic scaffold. While often overshadowed by its 2-substituted bioactive analogues (such as the nitazene opioids or specific antihistamines), this molecule represents a critical structural probe and synthetic intermediate in medicinal chemistry.[1]
It serves as a model for understanding the hydrophobic effect of saturated cycloalkyl groups versus aromatic phenethyl groups in Structure-Activity Relationship (SAR) studies, particularly for GPCR ligands (e.g., Opioid, Nociceptin, and Sigma receptors).[1]
[2]
Executive Summary & Structural Significance
1-(2-cyclohexylethyl)-1H-benzimidazole is a bicyclic heteroaromatic system functionalized at the N1 position with a 2-cyclohexylethyl chain.
-
Core Scaffold: Benzimidazole (fusion of benzene and imidazole).[1][2][3][4]
-
N1-Substituent: 2-Cyclohexylethyl group (
).[1] -
Significance:
-
Lipophilic Probe: The cyclohexylethyl group mimics the steric bulk of a phenethyl group (common in opioids like fentanyl/carfentanil) but lacks the
- stacking capability. This makes it an essential "negative control" or "hydrophobic probe" in receptor binding studies to determine if a binding pocket requires aromaticity or merely volume.[1] -
Synthetic Precursor: The C2 position of the benzimidazole ring remains unsubstituted (C-H), making this molecule a versatile precursor for C2-lithiation and subsequent functionalization to generate diverse libraries of bioactive compounds.[1]
-
Physicochemical Properties
The following data outlines the core properties governing the molecule's behavior in biological systems and synthetic workflows.
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Formula | Core composition.[1] | |
| Molecular Weight | 228.34 g/mol | Low MW, favorable for "Fragment-Based Drug Design".[1] |
| LogP (Lipophilicity) | ~4.2 - 4.5 | Highly lipophilic due to the cyclohexyl ring.[1] Permeates BBB easily. |
| pKa (Conjugate Acid) | ~5.6 - 5.8 | The N3 nitrogen is basic; protonates at physiological pH in lysosomes but neutral in plasma.[1] |
| H-Bond Donors | 0 | No -NH or -OH groups (N1 is substituted).[1] |
| H-Bond Acceptors | 1 | The N3 nitrogen (pyridine-like). |
| Topological Polar Surface Area (TPSA) | ~17.8 Ų | Very low; indicative of excellent CNS penetration.[1] |
| Solubility | Low in water; High in DCM, DMSO, MeOH.[1] | Requires organic co-solvents for biological assays.[1] |
Synthetic Protocol: N-Alkylation
The most robust method for synthesizing 1-(2-cyclohexylethyl)-1H-benzimidazole is the direct N-alkylation of benzimidazole using 2-cyclohexylethyl bromide (or tosylate) under basic conditions.
Mechanism
The reaction proceeds via an
Experimental Workflow
Reagents:
-
2-Cyclohexylethyl bromide (1.1 eq)[1]
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq) OR Cesium Carbonate (
, 2.0 eq) for milder conditions.[1] -
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile).[1]
Step-by-Step Protocol:
-
Activation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Benzimidazole (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Cool to 0°C. Carefully add NaH (12 mmol) portion-wise. Evolution of
gas will be observed.[1] Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete anion formation. -
Alkylation: Cool back to 0°C. Add 2-Cyclohexylethyl bromide (11 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm to RT and stir for 12–18 hours. Monitor via TLC (System: 5% MeOH in DCM). The product will be less polar than the starting material.
-
Quenching: Carefully quench with ice-cold water (50 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.[1]
-
Purification: Dry over
, filter, and concentrate. Purify via Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient 8:2 to 6:4).
Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.[1]
Functionalization & Applications (C2-Activation)
The primary utility of 1-(2-cyclohexylethyl)-1H-benzimidazole lies in its ability to be functionalized at the C2 position . The N1-protecting group (cyclohexylethyl) directs lithiation to C2, allowing for the introduction of diverse pharmacophores.
C2-Lithiation Protocol (General Guide)
-
Dissolution: Dissolve the substrate in anhydrous THF under Argon at -78°C.
-
Lithiation: Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise.[1] The C2-proton is acidic enough to be removed, forming the 2-lithio-1-(2-cyclohexylethyl)-benzimidazole species.
-
Electrophile Trapping: Add an electrophile (E+) such as:
-
Result: This generates 1,2-disubstituted benzimidazoles, which are the scaffold for many high-potency drugs (e.g., antihistamines, analgesics).[1]
Biological Context & SAR Visualization
In drug discovery, this specific molecule is often used to answer the question: "Is the aromatic ring of the phenethyl group essential for binding?"
-
Opioid/Nociceptin Receptors: Many high-potency opioids (e.g., Fentanyl, Etonitazene) possess a phenethyl-like group.[1] Replacing the phenyl ring with a cyclohexyl ring (saturation) disrupts
- stacking interactions with residues (like Trp or Phe) in the receptor pocket.
Pathway Visualization: Synthetic & SAR Logic
Caption: Workflow demonstrating the synthesis of the target scaffold and its divergent applications in Structure-Activity Relationship (SAR) profiling and library generation.
Safety & Handling
-
Hazard Identification:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle strictly within a chemical fume hood.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.[1]
References
-
Benzimidazole Scaffold in Medicinal Chemistry
-
N-Alkylation Protocols
-
SAR of Cyclohexyl vs.
-
C2-Lithiation Methodology
Sources
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 4. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 5. Search results [chemdiv.com]
- 6. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
